1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1,5-dimethyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-14(2)17-9-7-10-19-20(17)24-22(29-19)27(13-16-8-5-6-11-23-16)21(28)18-12-15(3)26(4)25-18/h5-12,14H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBFSJBMPAEUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core
The 1,5-dimethyl-1H-pyrazole-3-carboxylic acid precursor is synthesized via cyclocondensation of hydrazine hydrate with a 1,3-diketone derivative. In a representative procedure, a mixture of acetylacetone (2,4-pentanedione) and hydrazine hydrate (80%) in ethylene glycol undergoes reflux at 140°C for 5 hours, yielding the pyrazole ring after quenching with ice-water. The reaction mechanism involves nucleophilic attack by hydrazine on the diketone’s carbonyl groups, followed by dehydration and aromatization.
Key Reaction Conditions
Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals at δ 2.32 ppm (singlet, 3H, C5-methyl) and δ 2.77 ppm (singlet, 3H, C1-methyl) in the $$ ^1H $$-NMR spectrum.
Functionalization of the Pyrazole Carboxylic Acid
The carboxylic acid at position 3 of the pyrazole is activated for amide bond formation. This is achieved using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in anhydrous dimethylformamide (DMF). The reaction proceeds at 0–5°C for 2 hours, generating an active ester intermediate.
Optimized Coupling Parameters
- Molar Ratio: 1:1.2 (pyrazole acid to HATU)
- Base: DIPEA (3 equivalents)
- Solvent: Anhydrous DMF
- Conversion Rate: >95% (monitored via thin-layer chromatography)
Preparation of 4-(Propan-2-yl)-1,3-Benzothiazol-2-amine
The benzothiazole moiety is synthesized via cyclization of 2-amino-4-isopropylthiophenol with bromine in acetic acid. The thiophenol derivative is prepared by reducing 4-isopropyl-2-nitrobenzenethiol with hydrogen gas over a palladium catalyst.
Cyclization Protocol
- Dissolve 2-amino-4-isopropylthiophenol (10 mmol) in glacial acetic acid.
- Add bromine (10.5 mmol) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Precipitate the product with ice-water; purify via recrystallization (ethanol).
Yield: 75–82%
Characterization: IR spectrum shows C=N stretch at 1602 cm$$^{-1}$$ and C-S vibration at 690 cm$$^{-1}$$.
Alkylation with (Pyridin-2-yl)Methyl Group
The secondary amine of the benzothiazole is alkylated using (pyridin-2-yl)methyl chloride. The reaction is conducted in acetonitrile with potassium carbonate (K$$2$$CO$$3$$) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Reaction Conditions
- Temperature: Reflux (82°C)
- Duration: 12–24 hours
- Molar Ratio: 1:1.2 (benzothiazol-2-amine to alkylating agent)
- Yield: 70–76%
Final Coupling and Purification
The activated pyrazole carboxylate is coupled with the alkylated benzothiazol-2-amine in DMF at room temperature for 24 hours. The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the target compound.
Purification Data
- Column Dimensions: 30 cm × 2.5 cm
- Eluent: Ethyl acetate/hexanes (3:7 to 1:1)
- Purity: >98% (HPLC, UV detection at 254 nm)
Optimization and Yield Analysis
Comparative analysis of synthetic routes reveals critical dependencies on solvent polarity, catalyst loading, and temperature control. The table below summarizes key outcomes across methodologies:
Chemical Reactions Analysis
1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, the compound can interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Core Pyrazole Derivatives
a. 1,5-Diarylpyrazole Carboxamides
Compounds like N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide () share the pyrazole-3-carboxamide scaffold but lack the benzothiazole and pyridinylmethyl groups. These analogs are synthesized via EDCI/HOBt-mediated coupling, similar to methods applicable to the target compound . The absence of heterocyclic substituents in these derivatives correlates with reduced kinase inhibition potency but improved aqueous solubility due to lower molecular weight (~350–400 g/mol vs. ~450 g/mol for the target compound).
b. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide ()
This simpler pyrazole derivative, used as an antipyretic intermediate, highlights the pharmacological versatility of the pyrazole core. However, its formamide group and lack of bulky substituents result in weaker binding to hydrophobic enzyme pockets compared to the target compound’s benzothiazole moiety .
Benzothiazole-Containing Analogs
Benzothiazole derivatives, such as imidazopyridine GSK-3β inhibitors (), demonstrate the role of benzothiazole in enhancing kinase affinity. For example, 7-(4-(Hydroxymethyl)pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide achieves IC₅₀ values <100 nM for GSK-3β, attributed to benzothiazole-like π-stacking interactions. The target compound’s 4-isopropylbenzothiazole group may similarly improve binding to ATP-binding pockets .
Pharmacological and Physicochemical Properties
Table 1: Key Comparative Data
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step reactions, including:
- Formation of the benzothiazole core via cyclization of substituted anilines with thiourea derivatives under acidic conditions.
- Introduction of the pyrazole moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems).
- Final carboxamide linkage using activating agents like EDC/HOBt in DMF . Optimization requires precise temperature control (60–80°C), solvent selection (polar aprotic solvents enhance solubility), and purification via column chromatography to achieve >90% purity.
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
- NMR Spectroscopy : and NMR confirm substitution patterns and regiochemistry of the benzothiazole and pyrazole rings.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS).
- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions with biological targets .
Q. How does the compound’s solubility profile influence its applicability in biological assays?
Solubility in DMSO (≥10 mM) enables stock solutions for cellular assays, while aqueous solubility (<1 µM) may require co-solvents like PEG-400. Partition coefficient (logP ≈ 3.2) predicts moderate membrane permeability, necessitating formulation adjustments for in vivo studies .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with enzymatic targets (e.g., kinases or GPCRs)?
- Molecular Docking : Utilizes software like AutoDock Vina to model binding poses, focusing on hydrogen bonding with pyridin-2-ylmethyl groups and hydrophobic interactions with the propan-2-yl substituent.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories, identifying critical residues (e.g., Asp86 in kinase binding pockets) .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon structural modifications .
Q. How can contradictory data on the compound’s IC50_{50}50 values across different assays be reconciled?
Discrepancies often arise from:
- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter ionization states.
- Target Conformational States : Use cryo-EM or X-ray structures to validate binding modes.
- Orthogonal Validation : Combine enzymatic assays with SPR (surface plasmon resonance) to measure kinetic parameters (K, k/k) .
Q. What strategies mitigate off-target effects observed in cellular models?
- Proteome-Wide Profiling : Employ affinity chromatography coupled with MS/MS to identify non-target interactions.
- Structure-Activity Relationship (SAR) Studies : Modify the pyrazole 1,5-dimethyl groups to reduce steric clashes with non-target proteins.
- CRISPR-Cas9 Knockout Models : Validate specificity by deleting putative off-target genes .
Methodological Guidance
Designing a SAR Study for Pyrazole Substituents
- Variation Points : Systematically replace the propan-2-yl group on the benzothiazole with cyclopropyl, tert-butyl, or halogenated analogs.
- Assay Selection : Test analogs against a panel of 10+ kinases to identify selectivity trends.
- Data Analysis : Use principal component analysis (PCA) to correlate substituent electronic properties (Hammett σ) with activity .
Optimizing Catalytic Asymmetric Synthesis of the Carboxamide Linkage
- Chiral Catalysts : Screen Pd(II)-BINAP complexes for enantioselective coupling (≥80% ee).
- Solvent Effects : Dichloromethane improves catalyst turnover vs. THF.
- In Situ Monitoring : Raman spectroscopy tracks reaction progress without quenching .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
